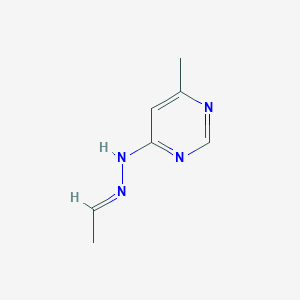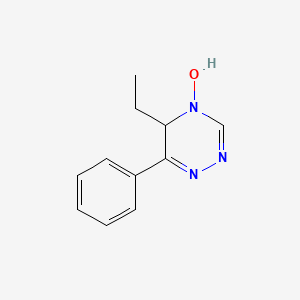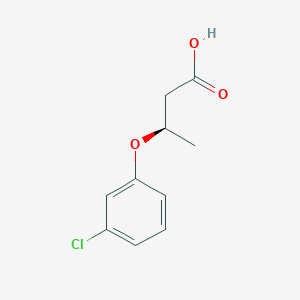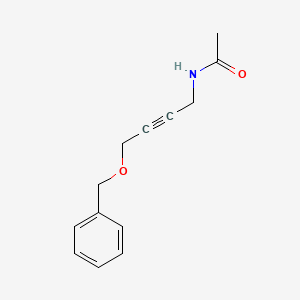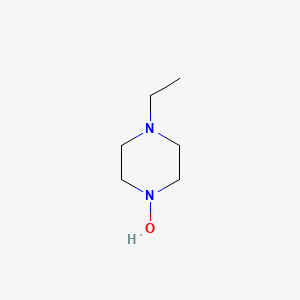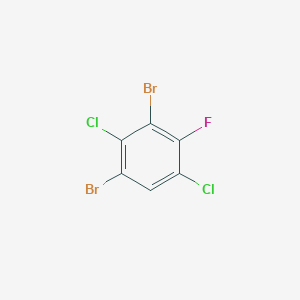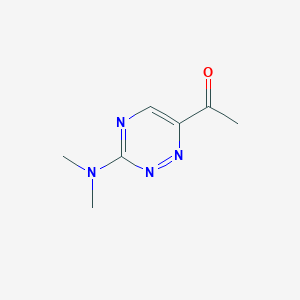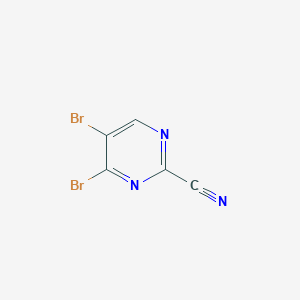
4,5-Dibromopyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromopyrimidine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5HBr2N3. This compound is characterized by the presence of two bromine atoms at the 4th and 5th positions of the pyrimidine ring and a cyano group at the 2nd position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromopyrimidine-2-carbonitrile typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-2-carbonitrile with bromine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th and 5th positions.
Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity. The use of less hazardous brominating agents and solvents is also explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromopyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Coupling Reactions: Often employ palladium catalysts and ligands under inert atmosphere conditions.
Major Products Formed:
Substitution Reactions: Yield various substituted pyrimidines depending on the nucleophile used.
Reduction Reactions: Produce amines or other reduced derivatives.
Coupling Reactions: Result in biaryl or other coupled products.
Scientific Research Applications
4,5-Dibromopyrimidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: Investigated for its role in the synthesis of antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in the production of agrochemicals and materials science for developing new functional materials.
Mechanism of Action
The mechanism by which 4,5-Dibromopyrimidine-2-carbonitrile exerts its effects is largely dependent on its chemical reactivity. The bromine atoms and cyano group make it a versatile intermediate for various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to desired therapeutic effects. The exact molecular targets and pathways involved vary based on the specific derivative and its application.
Comparison with Similar Compounds
4-Bromopyrimidine-2-carbonitrile: Lacks the second bromine atom, making it less reactive in certain substitution reactions.
5-Bromopyrimidine-2-carbonitrile: Similar to 4,5-Dibromopyrimidine-2-carbonitrile but with only one bromine atom, affecting its reactivity and applications.
2,4-Dibromopyrimidine: Lacks the cyano group, which limits its use in certain synthetic applications.
Uniqueness: this compound’s unique combination of two bromine atoms and a cyano group makes it a highly versatile intermediate. This allows for a broader range of chemical transformations and applications compared to its similar compounds.
Properties
Molecular Formula |
C5HBr2N3 |
|---|---|
Molecular Weight |
262.89 g/mol |
IUPAC Name |
4,5-dibromopyrimidine-2-carbonitrile |
InChI |
InChI=1S/C5HBr2N3/c6-3-2-9-4(1-8)10-5(3)7/h2H |
InChI Key |
YSCROMQRTLLFAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)C#N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate](/img/structure/B13098948.png)
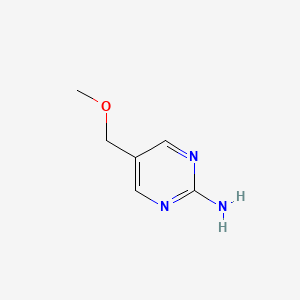

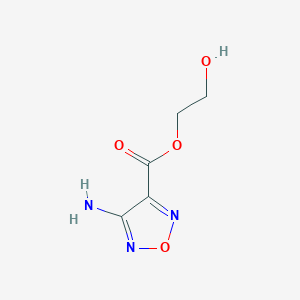
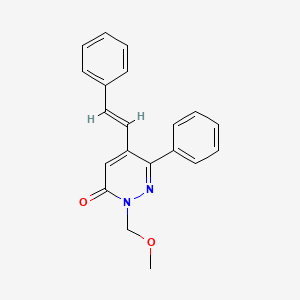

![4-[3-Oxo-3-[3-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13099002.png)
